molecular formula C19H21N3O B2708380 4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396707-07-5

4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B2708380
CAS No.: 1396707-07-5
M. Wt: 307.397
InChI Key: YHLONWWPBWOGCI-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a synthetic organic compound that features a tert-butyl group, a pyrazolo[1,5-a]pyridine moiety, and a benzamide structure

Preparation Methods

The synthesis of 4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the tert-butyl group and the benzamide moiety. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity. Industrial production methods would scale up these reactions, optimizing for cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar compounds to 4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide include other pyrazolo[1,5-a]pyridine derivatives and benzamide derivatives These compounds may share similar structural features but differ in their functional groups or substituents, leading to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

4-tert-butyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-19(2,3)16-9-7-14(8-10-16)18(23)20-12-15-13-21-22-11-5-4-6-17(15)22/h4-11,13H,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLONWWPBWOGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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